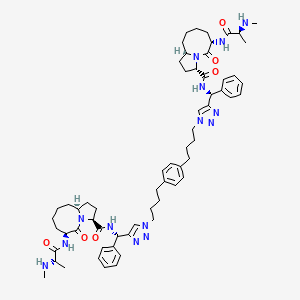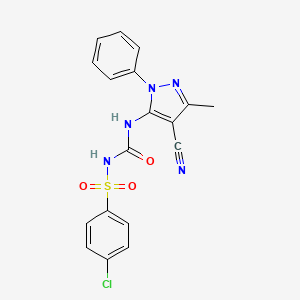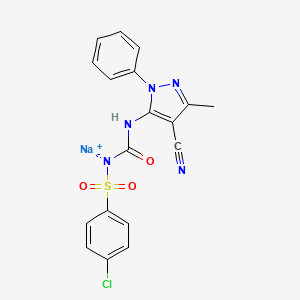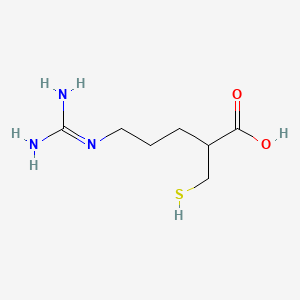
2-Mercaptomethyl-5-guanidinopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Chemical Reactions Analysis
SQ-24798 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SQ-24798 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is used in studies of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications in the treatment of thrombosis and other cardiovascular diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of SQ-24798 involves the inhibition of thrombin-activatable fibrinolysis inhibitor and carboxypeptidase N. These enzymes play a key role in the regulation of blood clotting and fibrinolysis. By inhibiting these enzymes, SQ-24798 helps to prevent the formation of blood clots and promote the breakdown of existing clots .
Comparison with Similar Compounds
SQ-24798 is unique in its dual inhibitory effects on thrombin-activatable fibrinolysis inhibitor and carboxypeptidase N. Similar compounds include:
2-Mercaptomethyl-5-guanidinopentanoic acid: This compound has similar inhibitory effects but may differ in its potency and selectivity.
Carboxypeptidase inhibitors: These compounds inhibit carboxypeptidase enzymes but may not have the same dual inhibitory effects as SQ-24798
Properties
CAS No. |
70873-80-2 |
|---|---|
Molecular Formula |
C7H15N3O2S |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
5-(diaminomethylideneamino)-2-(sulfanylmethyl)pentanoic acid |
InChI |
InChI=1S/C7H15N3O2S/c8-7(9)10-3-1-2-5(4-13)6(11)12/h5,13H,1-4H2,(H,11,12)(H4,8,9,10) |
InChI Key |
JOVIPJZDTSYNNW-UHFFFAOYSA-N |
SMILES |
C(CC(CS)C(=O)O)CN=C(N)N |
Canonical SMILES |
C(CC(CS)C(=O)O)CN=C(N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-mercaptomethyl-5-guanidinopentanoic acid SQ 24,798 SQ 24798 SQ-24,798 SQ-24798 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


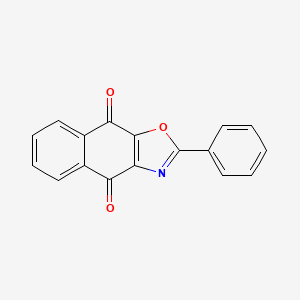
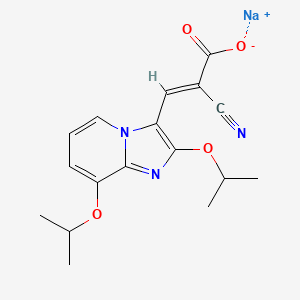
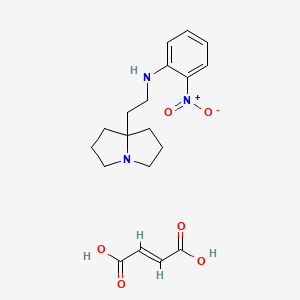
![Naphtho[1,2-d]thiazol-2-amine](/img/structure/B1681003.png)
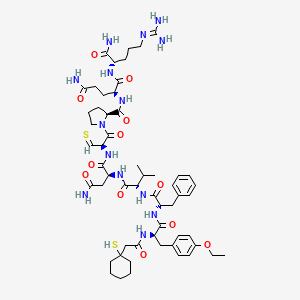
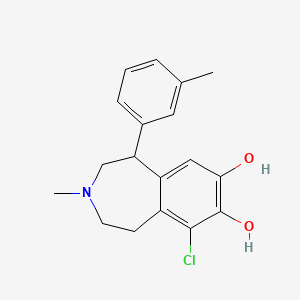
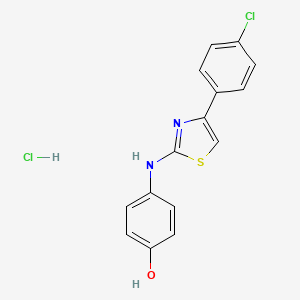
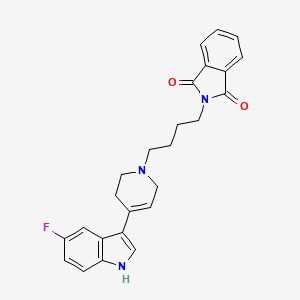
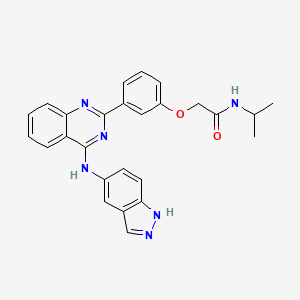
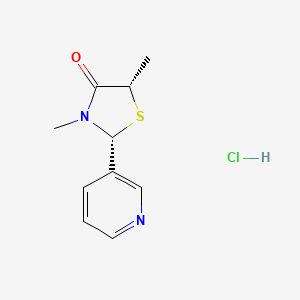
![4-[4-(1,3-Benzodioxol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl]bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B1681015.png)
